![molecular formula C10H10FNO5 B079520 (+)-4'-Fluorotartranilic acid CAS No. 206761-65-1](/img/structure/B79520.png)
(+)-4'-Fluorotartranilic acid
Overview
Description
“4’-Fluorotartranilic acid” seems to be a derivative of tartranilic acid, which is a type of carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). They are known for their sour taste and ability to react with bases and certain metals to form salts .
Synthesis Analysis
The synthesis of a specific compound like “(+)-4’-Fluorotartranilic acid” would likely involve a series of chemical reactions, possibly including the introduction of a fluorine atom at the 4’ position of tartranilic acid. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of a compound like “(+)-4’-Fluorotartranilic acid” would be determined by the arrangement and bonding of its atoms. The presence of a fluorine atom could influence the compound’s reactivity and other properties. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the molecular structure of a compound .
Chemical Reactions Analysis
Carboxylic acids, such as tartranilic acid, can undergo a variety of chemical reactions, including esterification and reactions with amines to form amides. The presence of a fluorine atom could influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(+)-4’-Fluorotartranilic acid” would be influenced by factors such as its molecular structure, the types of bonds between its atoms, and the presence of functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
Geothermal Reservoir Stimulation
(+)-4’-Fluorotartranilic acid: can be utilized in the chemical stimulation of geothermal reservoirs. This process enhances fluid pathways, making geothermal energy projects more economically viable. The acid can act as a chelating agent, altering the chemical equilibrium and thus enabling a wider radius for chemical stimulation. This is particularly beneficial for creating enhanced geothermal systems (EGS) where natural permeability is insufficient for optimal flow rates .
Pharmaceutical Nanotechnology
In the realm of pharmaceutical nanotechnology, (+)-4’-Fluorotartranilic acid could be explored for its potential in controlled release systems. These systems aim to release active ingredients at an optimal rate, reducing dosing frequency and potentially increasing therapeutic efficacy while minimizing side effects. The acid’s properties could be harnessed to improve the encapsulation of drugs within nanosystems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426865 | |
Record name | (+)-4'-fluorotartranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-4'-Fluorotartranilic acid | |
CAS RN |
206761-65-1 | |
Record name | (+)-4'-fluorotartranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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